tert-Butyl 4,4-difluoropiperidine-3-carboxylate
Description
tert-Butyl 4,4-difluoropiperidine-3-carboxylate is a fluorinated piperidine derivative characterized by a tert-butyl ester group at position 3 and two fluorine atoms at position 4 of the piperidine ring. This compound is widely utilized as a pharmaceutical intermediate due to its structural versatility, enabling modifications for drug discovery and development. Fluorination at the 4,4-positions enhances metabolic stability and lipophilicity, influencing pharmacokinetic properties .
Properties
Molecular Formula |
C10H17F2NO2 |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoropiperidine-3-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3 |
InChI Key |
FXKWFSIQSHSIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCCC1(F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Piperidine Precursors
One approach involves starting from a piperidine derivative with hydroxyl or amino substituents at the 4-position, followed by fluorination to introduce the difluoro substituents.
- For example, tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate was prepared by dissolving the precursor in 95% ethanol and treating with sodium borohydride at ambient temperature for 3 hours, followed by acid workup and extraction to isolate the product as a white solid. This method highlights reduction and functional group manipulation steps that can precede fluorination.
Use of Potassium tert-Butoxide and Fluorinated Reagents
A method involving potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature for 1 hour has been used for related piperidine derivatives to introduce fluorinated substituents via nucleophilic substitution or coupling reactions. Although this example is for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate derivatives, the conditions suggest mild base-promoted fluorination or substitution reactions applicable to difluoropiperidine synthesis.
Protection Strategies
The tert-butyl ester protecting group is commonly introduced via reaction of the carboxylic acid precursor with tert-butanol derivatives or by using tert-butyl chloroformate under basic conditions. This protects the carboxyl group during fluorination and other transformations.
- After synthesis, the product is typically purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
- Characterization is performed by ^1H NMR, ^19F NMR, and mass spectrometry to confirm the difluoro substitution and ester formation.
- Storage conditions for the compound include protection from moisture and light, with recommended storage at 2-8°C or below -20°C for longer stability.
The preparation of tert-Butyl 4,4-difluoropiperidine-3-carboxylate involves:
- Starting from a suitable piperidine precursor with hydroxyl or amino groups at the 4-position.
- Introducing difluoro substituents via reduction and fluorination steps, often employing sodium borohydride or base-promoted substitution.
- Protecting the carboxyl group as a tert-butyl ester to ensure stability during fluorination.
- Purification by chromatographic techniques and confirmation by spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,4-difluoropiperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation or reduction to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the piperidine ring.
Scientific Research Applications
tert-Butyl 4,4-difluoropiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoropiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidine ring can also interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent positions, functional groups, and stereochemistry, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Biological Activity
Tert-butyl 4,4-difluoropiperidine-3-carboxylate is a piperidine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of difluoromethyl groups, which significantly influence its chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : CHFN\O
- Molecular Weight : 249.25 g/mol
- CAS Number : 1373503-71-9
The structure includes a five-membered nitrogen-containing heterocycle, which is typical of piperidine derivatives. The presence of two fluorine atoms at the 4-position enhances lipophilicity and may affect receptor binding characteristics.
Biological Activity Overview
Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have shown that related piperidine compounds possess antimicrobial properties against various pathogens. For instance, certain derivatives have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
- Anticancer Potential : In vitro studies have suggested that piperidine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown significant inhibitory effects on breast cancer cell lines (e.g., MDA-MB-231), with IC values indicating potent activity . The selectivity of these compounds for cancer cells over normal cells suggests a potential therapeutic window.
- Orexin Receptor Antagonism : Some derivatives of 4,4-difluoropiperidine have been identified as antagonists for orexin receptors, which are implicated in various physiological processes including sleep regulation and appetite control. This activity could position these compounds as candidates for treating sleep disorders or obesity .
Case Studies
- Study on Antimicrobial Activity :
-
Anticancer Activity Assessment :
- In a study evaluating the cytotoxic effects of piperidine derivatives on cancer cell lines, this compound exhibited an IC value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative effects . The compound's selectivity index was notably high when compared to non-cancerous cells.
Pharmacokinetic Properties
The pharmacokinetic profile of similar compounds suggests moderate absorption and distribution characteristics:
- Cmax : Approximately 592 mg/mL in animal models.
- Elimination Half-life : Extended elimination phase observed in vivo studies suggests potential for sustained therapeutic effects .
Comparative Analysis
| Compound Name | Biological Activity | MIC/IC Values | Selectivity Index |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | MIC: 4–8 μg/mL; IC: 0.126 μM | High |
| Related Piperidine Derivative A | Antimicrobial | MIC: 6 μg/mL | Moderate |
| Related Piperidine Derivative B | Anticancer | IC: 0.15 μM | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
